molecular formula C24H21N3O6 B3753084 N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-5-nitrofuran-2-carboxamide

N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B3753084
M. Wt: 447.4 g/mol
InChI Key: AKMNGWQCACANHV-UHFFFAOYSA-N
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Description

N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of isoindole, phenyl, and nitrofuran moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-5-nitrofuran-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include phthalic anhydride, thiocarbohydrazide, and various aldehydes . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-5-nitrofuran-2-carboxamide undergoes various types of chemical reactions, including:

Scientific Research Applications

N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-5-nitrofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The nitrofuran moiety is particularly important for its biological activity, as it can undergo redox cycling and generate reactive oxygen species, leading to oxidative stress and cell death .

Comparison with Similar Compounds

N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-5-nitrofuran-2-carboxamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound, particularly its nitrofuran group, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6/c1-16-8-10-17(11-9-16)25(24(30)20-12-13-21(33-20)27(31)32)14-4-5-15-26-22(28)18-6-2-3-7-19(18)23(26)29/h2-3,6-13H,4-5,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMNGWQCACANHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-5-nitrofuran-2-carboxamide
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N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-5-nitrofuran-2-carboxamide
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N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-5-nitrofuran-2-carboxamide
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N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-5-nitrofuran-2-carboxamide
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N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-5-nitrofuran-2-carboxamide
Reactant of Route 6
N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-5-nitrofuran-2-carboxamide

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